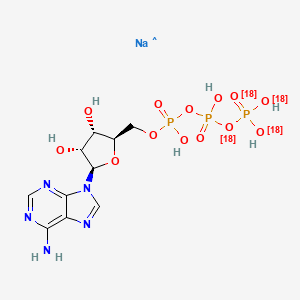

ATP-18O4 (disodium salt)

Description

Historical Perspectives on Oxygen Isotope Applications in ATP Metabolism Studies

The application of oxygen isotopes to the study of ATP metabolism has a rich history, most notably contributing to our understanding of ATP synthase, the enzyme responsible for producing the bulk of ATP in cells. nobelprize.orgnih.gov Pioneering work by Paul D. Boyer and his colleagues utilized water enriched with ¹⁸O (H₂¹⁸O) to probe the mechanism of ATP synthesis. nobelprize.orgnih.govresearchgate.net

Their experiments revealed a phenomenon called "oxygen exchange," where the oxygen atoms of inorganic phosphate (B84403) (Pi) and water were rapidly interchanged during ATP synthesis and hydrolysis. nobelprize.org Specifically, they observed that during ATP hydrolysis by the F1-ATPase portion of the enzyme, more than one water-derived oxygen atom was incorporated into the resulting inorganic phosphate. nih.gov This led to the revolutionary "binding change mechanism" hypothesis, for which Boyer was a co-recipient of the 1997 Nobel Prize in Chemistry. nobelprize.orgnih.govresearchgate.netresearchgate.net The theory posits that energy is not primarily used to form the covalent bond of ATP, but rather to induce conformational changes in the enzyme that lead to the release of tightly bound, newly synthesized ATP. nih.govresearchgate.netresearchgate.net These foundational ¹⁸O-exchange experiments, using labeled water and analyzing the resulting phosphate, were crucial in deciphering the rotational catalysis of this molecular machine. ucl.ac.uknih.gov

The Role of ATP-18O4 (Disodium Salt) as a Non-Radioactive Biochemical Probe

Building on the legacy of early ¹⁸O-exchange experiments, the direct use of presynthesized γ-¹⁸O₄-ATP has become a key technique in modern biochemistry. ucl.ac.uknih.gov This compound serves as a powerful, non-radioactive probe for investigating the mechanisms of a wide range of enzymes that interact with ATP, particularly kinases and ATPases. ucl.ac.ukresearchgate.net

The primary advantage of using γ-¹⁸O₄-ATP is that the label is already positioned on the terminal phosphate group, the very group that is transferred in kinase reactions or released during hydrolysis by ATPases. ucl.ac.ukresearchgate.netresearchgate.net When a kinase transfers the γ-phosphate from γ-¹⁸O₄-ATP to a substrate (like a protein or a small molecule), the ¹⁸O label is transferred along with it. The resulting phosphorylated product can then be analyzed by mass spectrometry to detect the mass shift imparted by the heavy oxygen atoms, confirming the phosphorylation event and even helping to identify the specific site of modification. ucl.ac.uk

This approach offers several benefits:

Non-Radioactivity : It avoids the hazards and regulatory hurdles associated with using radiolabeled [γ-³²P]ATP. ucl.ac.uknih.gov

High Sensitivity : Modern mass spectrometry techniques can detect the mass shift from ¹⁸O with high sensitivity and accuracy, making it comparable to radioactive methods. researchgate.netnih.gov

Direct Monitoring : It allows for the direct observation of phosphoryl transfer. ucl.ac.ukresearchgate.net

Versatility : It can be used in complex biological mixtures, such as cell lysates, to study kinase activity and inhibitor specificity. ucl.ac.ukresearchgate.net

Mechanistic Insight : In reactions like the ATP pyrophosphate exchange catalyzed by adenylation domains, γ-¹⁸O₄-ATP is used to measure the back-exchange of unlabeled pyrophosphate, providing a sensitive assay for enzyme activity and substrate specificity. researchgate.netnih.gov

The analysis of ¹⁸O incorporation is often performed using techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) or Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS). researchgate.netnih.gov Furthermore, ³¹P NMR spectroscopy can distinguish between phosphate groups containing different numbers of ¹⁸O atoms due to an isotope-induced shift in the phosphorus resonance, providing detailed information on the distribution of isotopologues. rsc.orgnih.govnih.gov

Research Findings and Applications of ATP-18O4

The table below summarizes key research applications and findings involving the use of ATP-18O4 and related oxygen-18 labeling techniques.

| Research Area | Enzyme/Process Studied | Key Finding/Application | Analytical Technique(s) | Reference(s) |

| Enzyme Mechanism | ATP Synthase / F1-ATPase | Elucidation of the "binding change mechanism" through intermediate Pi-H₂O oxygen exchange. | Isotope Exchange Analysis | nobelprize.org, nih.gov, nih.gov, nih.gov |

| Enzyme Mechanism | Glutamine Synthetase | Clarification of transient dephosphorylation reactions using an ¹⁸O-isotope scrambling method. | Isotope Scrambling | nih.gov |

| Enzyme Mechanism | Human P-glycoprotein | Investigation of the ATP hydrolysis mechanism. | Mass Spectrometry | ucl.ac.uk, nih.gov |

| Kinase Assays | Various Protein Kinases | Development of a universal, non-radioactive assay to determine kinase activity and inhibitor specificity. | Mass Spectrometry (MS) | ucl.ac.uk, researchgate.net |

| Metabolomics | Cellular Energy Metabolism | Simultaneous measurement of phosphometabolite levels and their turnover rates (fluxomics). | ³¹P NMR, Mass Spectrometry | rsc.org, researchgate.net |

| Enzyme Characterization | Adenylation Domains (e.g., in NRPS) | A rapid, sensitive, non-radioactive assay for determining substrate selectivity via pyrophosphate exchange. | MALDI-TOF-MS, ESI-LC-MS | researchgate.net, nih.gov |

| Structural Biology | Mg²⁺ Coordination in ATP | Determination of magnesium ion coordination sites in ATP. | Raman Spectroscopy | nih.gov |

Structure

2D Structure

Properties

Molecular Formula |

C10H16N5NaO13P3 |

|---|---|

Molecular Weight |

538.17 g/mol |

InChI |

InChI=1S/C10H16N5O13P3.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/t4-,6-,7-,10-;/m1./s1/i18+2,19+2,20+2,27+2; |

InChI Key |

TYCGNZLSLVRAAR-JVZZOKSRSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)[18O]P(=[18O])([18OH])[18OH])O)O)N.[Na] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Na] |

Origin of Product |

United States |

Synthesis and Isotopic Incorporation Methodologies for Atp 18o4 Disodium Salt

Chemical Synthesis Routes for γ-¹⁸O₄-ATP

The chemical synthesis of γ-¹⁸O₄-ATP provides a direct method for producing this isotopically labeled molecule. One established approach involves the hydrolysis of phosphorus pentachloride (PCl₅) in H₂¹⁸O to generate ¹⁸O-labeled inorganic phosphate (B84403) (¹⁸O₄-Pi). This labeled phosphate can then be used in subsequent reactions to synthesize ATP with ¹⁸O in the gamma-phosphate position.

Another notable chemical synthesis strategy involves the use of phosphoramidite (B1245037) reagents. This method offers a robust and scalable approach, allowing for the late-stage introduction of the isotopic label. The synthesis typically involves the reaction of an adenosine (B11128) diphosphate (B83284) (ADP) derivative with an ¹⁸O-labeled phosphoramidite, followed by oxidation to yield the desired γ-¹⁸O₄-ATP. This route is advantageous for achieving high yields and excellent control over the position of the isotopic label.

Enzymatic Synthesis Approaches for ¹⁸O-Labeled ATP Derivatives

Enzymatic methods offer a highly specific and often milder alternative to chemical synthesis for preparing ¹⁸O-labeled ATP. These approaches leverage the catalytic activity of enzymes to incorporate ¹⁸O into the ATP molecule. For instance, ATP synthase can catalyze the synthesis of ATP from ADP and inorganic phosphate. When this reaction is carried out in the presence of ¹⁸O-labeled water (H₂¹⁸O), the resulting ATP can incorporate ¹⁸O into its γ-phosphate group.

Enzymatic cascade reactions, employing a series of enzymes, have also been developed for the efficient synthesis of nucleoside triphosphates, including ¹⁸O-labeled ATP. frontiersin.org These multi-enzyme systems can start from simple precursors and achieve high conversion rates. For example, a cascade involving nucleoside kinases can phosphorylate adenosine to adenosine monophosphate (AMP), then to ADP, and finally to ATP, with the final phosphorylation step utilizing an ¹⁸O-labeled phosphate donor.

| Synthesis Approach | Key Reagents/Enzymes | Typical Yield | Isotopic Enrichment |

| Chemical (Phosphoramidite) | ¹⁸O₂-Phosphoramidite, ADP derivative | 55-91% | >99% |

| Enzymatic (ATP Synthase) | ATP Synthase, ADP, ¹⁸O-labeled Phosphate | Variable | Dependent on reaction conditions |

| Enzymatic (Cascade Reaction) | Nucleoside kinases, ¹⁸O-labeled phosphate donor | High Conversion (>99%) | High |

Strategies for Achieving High Isotopic Enrichment and Purity

Achieving high isotopic enrichment and purity is critical for the successful application of ATP-¹⁸O₄ in sensitive analytical techniques like mass spectrometry. The choice of starting materials with high ¹⁸O enrichment is a fundamental prerequisite. For chemical synthesis, using highly enriched H₂¹⁸O or ¹⁸O-labeled phosphoramidites is essential.

Purification of the final product is equally important to remove any unlabeled or partially labeled ATP, as well as other reaction byproducts. High-performance liquid chromatography (HPLC) is a widely used technique for the purification of ATP-¹⁸O₄.

Mass spectrometry (MS) is the primary analytical tool for determining the isotopic enrichment and purity of the final product. By analyzing the mass-to-charge ratio of the ATP molecules, the degree of ¹⁸O incorporation can be accurately quantified. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers provide the necessary resolution and mass accuracy for this purpose.

Advanced Labeling Techniques for Complex Biological Systems

The application of ATP-¹⁸O₄ extends to the labeling of biomolecules within complex biological environments. These advanced techniques provide insights into cellular processes under conditions that more closely mimic the native state.

In Nucleo Labeling Methodologies

In nucleo labeling involves the incubation of isolated cell nuclei with [γ-¹⁸O₄]ATP. nih.gov This method allows for the study of nuclear phosphorylation events in a controlled environment that maintains the structural integrity and protein concentrations of the nucleus. nih.gov Isolated nuclei are permeable to ATP, enabling the direct labeling of nuclear proteins by kinases.

A typical in nucleo labeling experiment involves isolating nuclei from cells, followed by incubation with a solution containing [γ-¹⁸O₄]ATP. nih.gov The reaction is allowed to proceed for a specific time course, after which the nuclear proteins are extracted, digested, and analyzed by mass spectrometry to identify and quantify the sites of ¹⁸O-phosphorylation. nih.gov

In Vitro System Labeling Protocols

In vitro labeling systems utilize purified components to study specific biochemical reactions. A common application is the in vitro kinase assay, where a purified kinase is incubated with its substrate in the presence of [γ-¹⁸O₄]ATP. This allows for the direct measurement of kinase activity and the identification of phosphorylation sites on the substrate.

The protocol for an in vitro kinase assay typically involves combining the kinase, substrate, and [γ-¹⁸O₄]ATP in a reaction buffer containing necessary cofactors like MgCl₂. nih.gov The reaction is incubated at an optimal temperature, and the extent of phosphorylation is then determined by mass spectrometry. nih.gov This technique is highly sensitive and can provide quantitative data on enzyme kinetics and inhibitor efficacy. nih.gov

| Labeling Technique | System | Key Components | Typical Incubation Time |

| In Nucleo | Isolated Cell Nuclei | [γ-¹⁸O₄]ATP, Protease and Phosphatase Inhibitors | 5 min to 4 hours nih.gov |

| In Vitro | Purified Kinase and Substrate | [γ-¹⁸O₄]ATP, MgCl₂, Reaction Buffer | 5 min to 1 hour |

Applications in Enzymatic Reaction Mechanism Elucidation

ATP Hydrolysis Mechanisms

ATP hydrolysis, the process of breaking the phosphoanhydride bond to release energy, is fundamental to countless cellular processes. wikipedia.org ATP-18O4 is instrumental in dissecting the step-by-step mechanism of this crucial reaction in various enzymes.

The hydrolysis of ATP to Adenosine (B11128) diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi) involves the nucleophilic attack of a water molecule on the γ-phosphorus atom. youtube.comkhanacademy.org When using γ-¹⁸O₄-ATP, the resulting Pi will initially contain three ¹⁸O atoms and one ¹⁶O atom from the attacking water molecule. However, many ATPases exhibit a phenomenon known as "oxygen exchange," where the enzyme-bound Pi can undergo reversible rotation and reaction with water before being released. mdpi.comnih.gov This leads to the incorporation of additional ¹⁶O atoms from the solvent water into the Pi molecule.

By measuring the distribution of ¹⁸O isotopes in the released Pi, scientists can deduce the extent of this exchange. mdpi.comnih.gov For example, studies on F₁-ATPase, the catalytic component of ATP synthase, have shown that at low ATP concentrations, the enzyme can catalyze extensive oxygen exchange, with nearly all four oxygen atoms in the released Pi originating from water. mdpi.com This indicates that the bound Pi undergoes multiple rounds of reversible hydrolysis and synthesis before its release, providing a window into the dynamic events occurring within the enzyme's active site. mdpi.comnih.gov The extent of oxygen exchange is often modulated by substrate concentration, reflecting the time the product Pi spends at the catalytic site before dissociation. mdpi.com

Table 1: Oxygen Exchange in F₁-ATPase Catalysis

| Condition | Observation | Mechanistic Implication |

|---|---|---|

| Saturating ATP Concentrations | Low oxygen exchange (~1 water oxygen incorporated into Pi) mdpi.com | Rapid release of products (ADP and Pi) from the catalytic site. |

| Low ATP Concentrations | High oxygen exchange (up to ~4 water oxygens incorporated into Pi) mdpi.com | Products are released slowly, allowing for multiple rounds of reversible hydrolysis/synthesis on the enzyme surface. |

Isotopic labeling with ATP-18O4 allows for the direct investigation of the reversibility of the ATP hydrolysis step. A key technique for this is positional isotope exchange (PIX). nih.govnih.gov This method uses ATP with an ¹⁸O atom specifically bridging the β- and γ-phosphorus atoms (β-γ-bridge). If the hydrolysis step—the cleavage of this Pβ-O-Pγ bond—is reversible, the resulting enzyme-bound ADP and Pi can reform ATP. During this reformation, the terminal phosphate group (formerly Pi) can rotate, leading to the ¹⁸O atom moving from the bridging position to a non-bridging terminal position on the β-phosphate. nih.gov

Detecting this intramolecular exchange provides definitive evidence for a transient E•ADP•Pi intermediate and the reversibility of the chemical cleavage step. nih.govnih.gov The absence of such exchange, conversely, suggests that the hydrolysis step is essentially irreversible or that a subsequent step, such as product release or a conformational change, is much faster than the rate of ATP reformation. nih.gov

The energy released from ATP hydrolysis is often used to drive significant conformational changes in enzymes, which are essential for their function, such as pumping ions or molecules across membranes. wikipedia.orgnih.gov Isotope exchange studies using ATP-18O4 can provide crucial information about the timing of these conformational changes relative to the chemical steps of hydrolysis.

For instance, in the multidrug transporter P-glycoprotein, experiments with γ-¹⁸O₄-ATP revealed a lack of both positional isotope exchange and water-oxygen exchange. nih.gov This finding indicates that the hydrolysis of ATP is essentially irreversible in the active site. The mechanistic interpretation is that a very rapid conformational change occurs either concomitantly with or immediately following the cleavage of the γ-phosphate linkage. This change effectively locks the enzyme in a post-hydrolysis state, preventing the reformation of ATP and ensuring a high commitment to the catalytic cycle that fuels drug transport. nih.gov This tight coupling ensures that the chemical energy of hydrolysis is efficiently converted into the mechanical work of conformational change. nih.govpnas.org

P-glycoprotein (P-gp): P-gp is an ABC transporter that uses the energy of ATP hydrolysis to expel a wide variety of drugs from cells, contributing to multidrug resistance in cancer. nih.govnih.gov As mentioned, studies utilizing γ-¹⁸O₄-ATP have been pivotal in understanding its catalytic cycle. The research demonstrated that the [P-gp•ADP•Pi] intermediate is not long-lived, and the hydrolysis step is irreversible. nih.gov This suggests a mechanism where once ATP is hydrolyzed, a rapid conformational change releases the products and resets the transporter, preventing a wasteful reverse reaction. nih.gov These experiments were conducted under both basal conditions and in the presence of stimulating drugs like Verapamil, Loperamide, and Nicardipine, as well as the inhibitor Cyclosporin A, confirming that this mechanistic feature is central to the protein's transport function. nih.gov

Table 2: Isotope Exchange Results for P-glycoprotein Hydrolysis of γ-¹⁸O₄-ATP

| Isotope Exchange Method | Experimental Observation nih.gov | Conclusion |

|---|---|---|

| Positional Isotope Exchange (PIX) | No detectable exchange of ¹⁸O from the β-γ bridge to a non-bridge position. | The chemical step of ATP hydrolysis is effectively irreversible on the enzyme. |

| Water-Oxygen Exchange | The isotopic composition of released Pi directly reflected that of the starting γ-¹⁸O₄-ATP, with no extra incorporation of ¹⁶O from water. | The [P-gp•ADP•Pi] intermediate complex is very short-lived, and Pi is released rapidly after hydrolysis. |

RNA Helicases: These enzymes are essential for all aspects of RNA metabolism, using the energy from ATP hydrolysis to unwind RNA duplexes and remodel ribonucleoprotein complexes. nih.govuni-muenster.de The typical mechanism involves an ATP- and RNA-binding step that induces a conformational change to a "closed" active state. uni-muenster.de Following hydrolysis, the release of ADP and Pi triggers a return to an "open" state, releasing the RNA. uni-muenster.de While specific ATP-18O4 studies on RNA helicases are less commonly cited in the provided context, the principles derived from other ATPases are directly applicable. Using γ-¹⁸O₄-ATP could determine the reversibility of the hydrolysis step and the lifetime of the helicase•ADP•Pi intermediate. This information is critical for understanding how different helicases achieve varying levels of processivity and how their ATPase cycle is coupled to the mechanical work of RNA translocation and unwinding. nih.gov

Kinase Reaction Mechanisms

Kinases are enzymes that catalyze the transfer of a phosphoryl group, typically the γ-phosphoryl group from ATP, to a specific substrate molecule, a process known as phosphorylation. youtube.comwikipedia.org This reaction is fundamental to cellular signaling and regulation.

The use of γ-¹⁸O₄-ATP is a cornerstone technique for studying the stereochemical and mechanistic pathways of phosphoryl transfer in protein kinases. nih.gov The reaction involves a nucleophilic attack from a hydroxyl group on a serine, threonine, or tyrosine residue of the substrate protein onto the γ-phosphorus of the ATP molecule. pnas.orgmdpi.com

By using ATP stereospecifically labeled with ¹⁸O in the γ-phosphoryl group, researchers can trace the fate of the oxygen atoms and determine the geometry of the transition state. The analysis of the ¹⁸O position in the phosphorylated substrate and the released ADP can distinguish between two primary mechanistic pathways:

Associative (In-line displacement): This mechanism proceeds through a single step involving a pentacovalent phosphorane-like transition state. It results in an inversion of the stereochemical configuration at the phosphorus atom.

Dissociative: This pathway involves the formation of a transient, free metaphosphate (PO₃⁻) intermediate, which is then attacked by the substrate. This two-step process can lead to either retention or inversion of stereochemistry. nih.gov

By determining the stereochemical outcome, ¹⁸O-labeling studies provide strong evidence for the specific pathway utilized by a given kinase, offering fundamental insights into how these crucial enzymes achieve their catalytic power and specificity. nih.gov

Identification and Quantification of Phosphorylation Sites

A significant application of γ-[18O4]-ATP lies in the unambiguous identification and quantification of protein phosphorylation sites. acs.orgacs.org Protein phosphorylation, a ubiquitous post-translational modification, is a key regulatory mechanism in numerous cellular processes. The use of γ-[18O4]-ATP in in vitro kinase assays provides a direct and confident method for pinpointing the exact location of phosphorylation on a protein or peptide. acs.org

The experimental strategy often involves incubating a kinase with its substrate in the presence of a 1:1 mixture of normal ATP and γ-[18O4]-ATP. acs.orgacs.org When a peptide is phosphorylated under these conditions, it will incorporate either a normal phosphate group (PO3) or an 18O-labeled phosphate group (18OPO3). This results in a characteristic "doublet" signal in the mass spectrum, with the two peaks separated by a specific mass difference corresponding to the incorporated 18O atoms. acs.orgacs.org This distinct isotopic signature provides definitive evidence of phosphorylation, effectively eliminating the false positives that can plague other phosphopeptide identification methods. acs.org

For instance, when using γ-[18O4]-ATP, where all four oxygens on the terminal phosphate are 18O, the resulting phosphorylated peptide will show a mass shift. The presence of a peptide doublet separated by 6.02 Da in MALDI-MS analysis provides direct and conclusive evidence of a phosphate group on the peptide. acs.org This stable isotope labeling approach has been successfully applied to identify the phosphorylation sites of various substrates for kinases such as Chk2. acs.org

The following table summarizes the application of this technique in identifying phosphorylation sites:

| Kinase | Substrate | Observation in Mass Spectrometry | Reference |

| Src Kinase | Synthetic peptide (residues 6-20 of Cdc2) | Peptide doublet separated by 6.02 Da | acs.org |

| MAP Kinase | Myelin Basic Protein (MBP) | Peptide doublet separated by 6.02 Da | acs.org |

| Chk2 | Myelin Basic Protein (MBP), Histone H1.2 | Characteristic isotopic signature | acs.org |

This method not only confirms the identity of phosphopeptides but also allows for the relative quantification of phosphorylation levels. By comparing the signal intensities of the 16O- and 18O-labeled phosphopeptides, researchers can assess changes in the extent of phosphorylation under different conditions. pnas.orgnih.gov

Studies of Enzyme-Substrate Interactions using Isotope Labeling

The use of ATP-18O4 extends beyond simple site identification to provide deeper insights into the interactions between an enzyme and its substrates. The transfer of the 18O-labeled phosphate group from ATP to a substrate is a direct reflection of the catalytic activity and specificity of the enzyme.

In vitro kinase assays using γ-[18O4]-ATP have demonstrated the stability of the 18O label, with no exchange loss of 18O with 16O observed during the reaction. acs.orgacs.org This stability is crucial for accurately tracing the phosphoryl transfer event. For example, studies with the tyrosine kinase Src and a synthetic peptide substrate confirmed the successful transfer of the 18O-labeled phosphate group, validating the utility of γ-[18O4]-ATP as a tool to monitor these interactions. acs.org

The ability to directly observe the product of the enzymatic reaction—the 18O-labeled phosphopeptide—provides a powerful means to study enzyme kinetics and substrate specificity. By varying the substrate or the reaction conditions, researchers can use the incorporation of the 18O label to quantitatively assess the efficiency and selectivity of the enzyme.

Ligase and Synthetase Mechanisms

Investigating Adenylation Enzyme Selectivity via Pyrophosphate Exchange

A prime example of the application of ATP-18O4 in mechanistic studies is the investigation of adenylation enzyme selectivity through pyrophosphate (PPi) exchange. nih.govnih.gov Adenylation domains are crucial components of nonribosomal peptide synthetases (NRPS) and other synthetases, responsible for the selection and activation of specific amino acid substrates. nih.gov

A nonradioactive assay has been developed that measures the isotopic back-exchange of unlabeled pyrophosphate into γ-18O4-labeled ATP. nih.govnih.govresearchgate.net This method provides a rapid, sensitive, and reproducible way to determine the substrate specificity of adenylation domains. nih.gov The principle of the assay is that the adenylation reaction is reversible. In the presence of the correct amino acid substrate, the enzyme will catalyze the exchange of unlabeled PPi with the γ-18O4-phosphate group of ATP, leading to the formation of unlabeled ATP. nih.gov

The extent of this exchange can be quantified using mass spectrometry, by monitoring the disappearance of γ-18O4-ATP and the appearance of γ-16O4-ATP. nih.gov This assay has been successfully applied to both nonribosomal synthetases (e.g., TycA, ValA) and ribosomal synthetases (e.g., TrpRS, LysRS) to confirm their known specificities. nih.govnih.gov The sensitivity of this method is comparable to traditional radioactive assays, detecting as little as 0.01% exchange. nih.gov

The following table presents data on the pyrophosphate exchange catalyzed by TycA in the presence of its cognate amino acid, L-Phe:

| Time (minutes) | % Exchange of 18O4-ATP to 16O4-ATP |

| 0 | 0 |

| 5 | 15 |

| 15 | 40 |

| 30 | 65 |

| 60 | 80 |

Data adapted from a study on adenylation enzyme characterization. nih.gov

Mechanistic Insights into Aminoacyl-tRNA Synthetases

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that ensure the fidelity of protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule. wikipedia.orgnih.gov This process occurs in a two-step reaction: first, the amino acid is activated by ATP to form an aminoacyl-adenylate intermediate, with the release of pyrophosphate. nih.govlabome.comnih.gov In the second step, the activated amino acid is transferred to the tRNA. labome.comnih.gov

The use of 18O-labeled ATP provides a non-radioactive alternative for studying the fundamental catalytic steps of these crucial enzymes, contributing to our understanding of how they achieve their remarkable specificity.

Analysis of Positional Isotope Exchange in Ligase-Catalyzed Reactions

Positional isotope exchange (PIX) is a powerful technique for probing the reversibility of steps in an enzymatic reaction mechanism. nih.gov In the context of ATP-dependent ligases and synthetases, PIX experiments using ATP labeled with 18O in the β,γ-bridge position can reveal whether the cleavage of the β-γ phosphoanhydride bond is reversible. nih.gov

If the cleavage of ATP to form an enzyme-bound intermediate and pyrophosphate is reversible, the terminal phosphate group can rotate before the reformation of ATP. This rotation can lead to the "scrambling" of the 18O label from the β,γ-bridge position to the β-nonbridge positions. nih.gov The detection of this positional isotope exchange provides strong evidence for the formation of a covalent intermediate and the reversibility of its formation. nih.gov

This technique has been instrumental in elucidating the mechanisms of enzymes like glutamine synthetase and carbamyl-P synthetase, indicating the formation of acyl phosphate intermediates. nih.gov The analysis of positional isotope exchange in ligase-catalyzed reactions can, therefore, provide critical information about the formation and fate of key reaction intermediates, helping to distinguish between different possible catalytic mechanisms. nih.gov

Integration into Quantitative Biochemical Assays and Proteomics

Mass Spectrometry-Based Quantitative Proteomics

Mass spectrometry (MS)-based proteomics has become an indispensable tool for the large-scale identification and quantification of proteins and their post-translational modifications. ATP-18O4 (disodium salt) is utilized in several MS-based approaches to study protein phosphorylation, a key mechanism in cellular regulation.

Stable Isotope Labeling of Phosphosites (SILAP) is a quantitative mass spectrometry technique that uses γ-¹⁸O₄-ATP to directly label phosphorylation sites. nih.gov This method allows for the specific and quantitative analysis of phosphorylation without the need for radioisotopes. rsc.org In a typical SILAP experiment, isolated nuclei or other cellular fractions are incubated with γ-¹⁸O₄-ATP. nih.govrsc.org Kinases within the sample transfer the ¹⁸O-labeled terminal phosphate (B84403) group to their protein substrates. nih.gov

Following enzymatic digestion of the proteins, the resulting phosphopeptides are enriched and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). rsc.org The incorporation of four ¹⁸O atoms results in a mass shift of +8 Da for the phosphate group, allowing for the clear identification and quantification of newly phosphorylated peptides. nih.gov This technique has been successfully used to measure site-specific rates of phosphorylation and to identify actively phosphorylated sites under different cellular conditions, such as different phases of the cell cycle. nih.gov

| Feature | Description | Reference |

|---|---|---|

| Labeling Agent | γ-¹⁸O₄-ATP (disodium salt) | nih.gov |

| Principle | Enzymatic transfer of ¹⁸O-labeled terminal phosphate to protein substrates. | nih.gov |

| Detection Method | Mass Spectrometry (LC-MS/MS) | rsc.org |

| Application | Quantitative analysis of phosphorylation rates and identification of phosphorylation sites. | nih.gov |

| Advantage | Non-radioactive, allows for multiplexed analysis, and provides direct quantification. | nih.govrsc.org |

ATP-18O4 is instrumental in the unambiguous identification of in vitro kinase-generated phosphorylation sites. nsf.govnih.gov In this approach, an in vitro kinase reaction is performed in the presence of a 1:1 mixture of normal ATP and γ-¹⁸O₄-ATP. nsf.govnih.gov Peptides that are phosphorylated by the kinase will incorporate either a normal phosphate group or an ¹⁸O-labeled phosphate group. nsf.gov

When analyzed by mass spectrometry, the phosphorylated peptides appear as a characteristic doublet of signals separated by a mass difference of 6.01 Da. nsf.gov This distinct isotopic signature provides direct and conclusive evidence of phosphorylation on a specific peptide. nsf.govnih.gov This method has been successfully applied to identify the phosphorylation sites of various kinases, including MAP kinase and Chk2, on substrates like myelin basic protein (MBP) and histone H1. nsf.govnih.gov

A universal and multiplex kinase assay has been developed using γ-¹⁸O₄-ATP, which allows for the simultaneous assessment of the activity of multiple kinases. nih.govpnas.orgnih.gov This non-radioactive method can be applied to any kinase without the need for purified enzymes or specific fluorescent substrates. nih.govpnas.org The assay is based on the principle that kinases will phosphorylate their respective substrates with γ-¹⁸O₄-ATP. nih.gov

By using a mixture of kinases and their substrates in the same reaction, the resulting phosphorylated products can be identified and quantified by MALDI-TOF mass spectrometry. nih.gov This approach has been used to determine the effectiveness and specificity of kinase inhibitors by measuring the reduction in phosphorylation of their target substrates. nih.gov The stability and safety of γ-¹⁸O₄-ATP make it a superior alternative to the traditionally used radioactive γ-³²P-ATP. nih.gov

| Method | Labeling Agent | Detection | Key Advantage | Reference |

|---|---|---|---|---|

| Traditional Radioactive Assay | γ-³²P-ATP | Autoradiography/Scintillation | High sensitivity | |

| Multiplex Assay with γ-¹⁸O₄-ATP | γ-¹⁸O₄-ATP | MALDI-TOF MS | Non-radioactive, multiplex capability, universal applicability | nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular structure, dynamics, and interactions in solution. ATP-18O4 is used in specific NMR applications to probe the mechanisms of enzyme-catalyzed reactions involving ATP.

Positional Isotope Exchange (PIX) is a technique used to study the kinetics of enzyme-catalyzed reactions involving phosphorus-containing substrates. nih.gov The method requires the synthesis of substrates specifically labeled with ¹⁸O at the site of bond cleavage. nih.gov In the context of ATP, this often involves labeling the β-γ bridging oxygen with ¹⁸O.

³¹P NMR is used to monitor the "scrambling" of the ¹⁸O label from a bridging to a non-bridging position within the ATP molecule. nih.gov This scrambling occurs when the enzyme reversibly cleaves the Pγ-O bond, allowing for the rotation of the resulting phosphate group before the bond is reformed. The rate of this positional isotope exchange provides valuable information about the rates of substrate binding, product release, and catalytic steps in the enzymatic reaction. nih.gov

The substitution of ¹⁶O with ¹⁸O in a phosphate group induces a small but measurable upfield shift in the ³¹P NMR signal. nih.gov This isotopic shift allows for the continuous monitoring of the transfer and relocation of ¹⁸O-labeled phosphate groups in enzyme-catalyzed reactions. nih.gov For example, in an exchange reaction between ADP and ¹⁸O-labeled inorganic phosphate (Pi) catalyzed by polynucleotide phosphorylase, the incorporation of ¹⁸O into the β-phosphate of ATP can be directly observed by the appearance of a new, shifted ³¹P NMR signal. nih.gov

This technique provides a powerful tool for elucidating reaction mechanisms, as it can be used to determine the site of bond cleavage and to follow the fate of specific oxygen atoms during the reaction. nih.gov The ability to resolve the signals from different ¹⁸O-isotopologues of phosphate (e.g., P¹⁶O₄, P¹⁶O₃¹⁸O, etc.) provides a detailed picture of the isotopic distribution and exchange kinetics. nih.gov

| Technique | Principle | Information Gained | Reference |

|---|---|---|---|

| Positional Isotope Exchange (PIX) | Monitoring the scrambling of an ¹⁸O label from a bridging to a non-bridging position in ATP using ³¹P NMR. | Kinetic parameters of enzyme-catalyzed reactions, including rates of substrate binding and product release. | nih.gov |

| Isotopic Relocation Monitoring | Observing the ¹⁸O-induced isotopic shift in the ³¹P NMR spectrum to follow the transfer of labeled phosphate groups. | Reaction mechanisms, site of bond cleavage, and kinetics of oxygen exchange. | nih.gov |

Enzyme Kinetics and Isotope Effects

The use of isotopically labeled molecules is a cornerstone of modern biochemical research, providing powerful tools to trace metabolic pathways and elucidate enzymatic mechanisms. ATP-18O4 (disodium salt), an adenosine (B11128) triphosphate (ATP) molecule enriched with the heavy oxygen isotope ¹⁸O in its gamma-phosphate group, is particularly valuable in the study of enzyme kinetics and isotope effects. Its application allows for detailed investigation into the rates and mechanisms of ATP-dependent processes.

Measurement of Protein Phosphorylation Rates

The phosphorylation of proteins is a critical post-translational modification that regulates a vast array of cellular processes. Determining the rate at which specific proteins are phosphorylated is essential for understanding cellular signaling and regulation. ATP-18O4 serves as a key reagent in quantitative mass spectrometry techniques designed to measure these rates directly.

One such method is Stable Isotope Labeling of Phosphate by [γ-¹⁸O₄]ATP (SILAP). nih.gov In this approach, [γ-¹⁸O₄]ATP is introduced to cellular extracts, such as isolated nuclei, where it acts as a substrate for protein kinases. nih.gov As kinases transfer the terminal phosphate group to their protein substrates, the ¹⁸O atoms are incorporated into the newly phosphorylated sites. nih.gov

The process can be monitored over time, and samples are analyzed using mass spectrometry. The mass spectrometer can distinguish between peptides phosphorylated with the naturally abundant ¹⁶O and those labeled with the heavy ¹⁸O isotope. By tracking the increase in the ¹⁸O-labeled phosphopeptide signal over time, researchers can calculate the rate of phosphorylation for hundreds of proteins simultaneously. nih.gov Studies have demonstrated that this technique can be used to determine the most actively phosphorylated sites within the cell under various conditions, such as different phases of the cell cycle. nih.gov The phosphorylation of proteins in certain cellular compartments, like the synaptic plasma membrane, can be a relatively slow reaction, taking several minutes to reach saturation. nih.gov

Investigating Kinetic Isotope Effects in ATP-Dependent Processes

Kinetic Isotope Effects (KIEs) are changes in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. uspto.gov Measuring KIEs provides insight into the rate-determining steps and the transition state structures of enzymatic reactions. uspto.goveinsteinmed.edu The use of ATP labeled with ¹⁸O in the γ-phosphate group allows for the investigation of KIEs in a wide range of ATP-dependent reactions, including hydrolysis and phosphoryl transfer.

The underlying principle is that the heavier ¹⁸O isotope can form slightly stronger bonds than ¹⁶O. If the breaking of the P-O bond in the γ-phosphate is part of the rate-limiting step of a reaction, the reaction will proceed slightly slower with [γ-¹⁸O₄]ATP compared to unlabeled ATP. This difference in reaction velocity is the ¹⁸O KIE. nih.gov

For example, studies on the ABC transporter P-glycoprotein utilized γ¹⁸O₄-labeled ATP to probe the reversibility of the ATP hydrolysis step. nih.gov The analysis of the isotopic composition of the phosphate released during the reaction revealed that hydrolysis is essentially irreversible in the active site, suggesting that a conformational change occurs very rapidly after the cleavage of the γ-phosphate. nih.gov This high commitment to catalysis is a key mechanistic detail uncovered through isotope tracing. nih.gov Similarly, ¹⁸O-labeling has been employed to study ATP synthesis in submitochondrial particles, revealing complex exchange dynamics. nih.gov

The magnitude of the ¹⁸O KIE can help distinguish between different proposed reaction mechanisms. By comparing experimentally measured KIEs with theoretically calculated equilibrium isotope effects for proposed intermediates, researchers can deduce the nature of the species formed in the rate-limiting step. nih.gov

| Enzyme | ¹⁸O KIE Value (kcat/Km(O₂)) | Inferred Rate-Limiting Step/Intermediate |

|---|---|---|

| Taurine Dioxygenase (TauD) | 1.0104 ± 0.0002 | Formation of an FeIII-alkylperoxo species |

| S-(2)-hydroxypropylphosphonic acid epoxidase (HppE) | 1.0120 ± 0.0002 | Formation of an FeIII-OOH species |

| 1-aminocyclopropyl-1-carboxylic acid oxidase (ACCO) | 1.0215 ± 0.0005 | Formation of an FeIV=O species |

Theoretical Frameworks and Analytical Advancements

Theoretical Principles Governing Oxygen Isotope Exchange in Phosphate (B84403) Compounds

The study of oxygen isotope exchange in phosphate compounds like ATP is grounded in the principles of isotope chemistry and enzymology. Phosphatase-type enzymes play a crucial role in the phosphorus cycle by mediating biological reactions. nsf.gov The oxygen isotope effect in inorganic phosphate provides valuable information for identifying the extent of phosphorus cycling in various microbially mediated reactions and distinguishing them from abiotic reactions. nsf.gov

Enzyme-catalyzed oxygen isotope exchange reactions between inorganic phosphate and water can be monitored to understand the evolution of phosphate isotopologues. nsf.gov The substitution of 16O with 18O induces small chemical shifts in the 31P nucleus, which can be detected by 31P NMR spectroscopy, a technique first confirmed in adenosine (B11128) phosphates. nsf.gov

The rate of oxygen isotope exchange between phosphate and water is significantly influenced by pH, with faster exchange occurring at lower pH. researchgate.net The 18O/16O ratios in aqueous phosphate systems at equilibrium increase with a higher degree of protonation of the phosphate species. researchgate.net While P-O bonds are resistant to inorganic hydrolysis at ambient temperatures, they are readily cleaved in enzyme-mediated reactions. researchgate.net

Positional isotope exchange (PIX) is a powerful technique for identifying reaction intermediates in enzyme-catalyzed reactions. nih.gov It can also be used to quantitatively determine the partitioning of enzyme-product complexes in reactions where intermediates are not expected. nih.gov However, the interpretation of PIX data relies on the assumption that the functional group undergoing exchange is free to rotate, which may not always be valid. nih.gov

Kinetic isotope effects (KIEs), which are changes in the rate of a reaction upon isotopic substitution, provide further mechanistic insights. The measurement of 18O KIEs can help to probe the early steps in O2 activation up to and including the rate-determining step. illinois.edu Steady-state KIEs on enzyme-catalyzed reactions are often interpreted in terms of the microscopic rate constants of elementary reaction steps. nih.gov

Advanced Mass Spectrometry Techniques for 18O-Labeled Phosphate Analysis

Mass spectrometry is a cornerstone for the analysis of 18O-labeled compounds, offering high sensitivity and the ability to distinguish between different isotopologues.

LC-QTOF-MS for Isotope Enrichment and Positional Analysis

Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) has emerged as a sensitive and rapid method for determining oxygen-18 labeled phosphate, which is crucial for positional isotope exchange experiments. nih.gov This technique is instrumental in understanding the mechanisms and kinetics of many enzyme-catalyzed reactions by detecting the positions and concentrations of the exchanged isotopes. nih.gov Compared to traditional methods like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR), LC-QTOF-MS offers the advantage of not requiring a time-consuming derivatization step and providing higher sensitivity. nih.gov A developed LC-QTOF-MS method has been shown to be as accurate as the standard GC-MS method and serves as a robust platform for the simultaneous determination of isotope enrichment and the analysis of positional isotopes. nih.gov This method was successfully applied to measure the 18O/16O ratio in a study on the reversibility of ATP hydrolysis by Lon proteases. nih.gov

ESI-LC/MS and ESI-LC/MS/MS for High Sensitivity Analysis

Tandem mass spectrometry (MS/MS) coupled with HPLC provides a method for the absolute quantification of 18O-labeled inorganic phosphate. semanticscholar.org This approach allows for the tracking of labeled phosphate as it cycles through biological and geochemical systems, offering an advantage over methods using radioactive 32P, as the endogenous phosphate does not dilute the system. semanticscholar.org

Data Analysis and Isotopologue Correction in Quantitative Studies

Quantitative studies using stable isotope labeling require careful data analysis to correct for the natural abundance of heavy isotopes. nih.gov This process, known as isotopologue correction or deconvolution, is critical because naturally occurring compounds already contain stable heavy isotopes like 13C, 15N, and 18O. nih.gov Failure to correct for this can lead to significant errors in estimating the dynamics of label integration, especially for larger molecules like peptides and proteins. nih.gov

Several software tools have been developed to perform isotopologue correction for mass spectrometry data. bioconductor.orgbioconductor.orguni-regensburg.de These tools can correct data from both MS and MS/MS experiments with various tracer isotopes, including 18O. bioconductor.orgbioconductor.org The correction is typically based on the calculated theoretical isotope distribution, which can be described using probability matrices. nih.gov For quantitative metabolomics, differential chemical isotope labeling (CIL) followed by LC-MS is a high-performance method. springernature.com After labeling comparative samples with light and heavy isotopic tags, the peak intensity ratio of the labeled analyte pair provides relative or absolute quantitative information. springernature.com

Development of Novel Analytical Methods for Studying ATP-Dependent Enzymes

The use of 18O-labeled ATP has spurred the development of novel analytical methods to probe the mechanisms of ATP-dependent enzymes. A method for analyzing positional isotope exchange (PIX) during ATP hydrolysis involves a two-step degradation of ATP that cleaves the βP-OγP bond, yielding inorganic phosphate derived from the γ-phosphoryl group containing all four of its original oxygen atoms. nih.gov This allows for the simultaneous monitoring of PIX between the β,γ-bridge and β-nonbridge positions and the washout of γ-nonbridge oxygens. nih.gov

Another approach for determining 18O kinetic isotope effects in nucleotide triphosphate hydrolysis uses a dual-labeling strategy. nih.gov The nucleotide is labeled with 18O at the sites of interest and with 13C at all carbon positions. nih.gov By measuring the change in the relative abundance of the 18O/13C-labeled and unlabeled species during the reaction, the kinetic isotope effect can be calculated with high precision. nih.gov

The development of new analytical techniques continues to enhance our ability to study ATP-dependent enzymes. For example, Orbitrap high-resolution mass spectrometry is an emerging tool for deriving 18O kinetic isotope effects for reactions central to microbial phosphorus metabolism. researchgate.net Additionally, simple in vitro 18O labeling using liver microsomes in the presence of 18O2 has been shown to be an effective method for identifying drug metabolites. nih.gov

Future Directions and Emerging Research Avenues

Expansion of ATP-18O4 (Disodium Salt) Applications to Diverse ATP-Consuming Enzymes

While initial applications of ATP-¹⁸O₄ have heavily focused on protein kinases, the utility of this labeled nucleotide extends to the entire spectrum of ATP-consuming enzymes. nih.govoup.com The transfer of the ¹⁸O-labeled γ-phosphate group results in a detectable mass shift in the substrate or the resulting adenosine (B11128) diphosphate (B83284) (ADP), a principle applicable to any enzyme that hydrolyzes or transfers the terminal phosphate (B84403) of ATP. vulcanchem.comnih.gov This opens up avenues for detailed mechanistic studies on other critical enzyme classes.

ATPases: These enzymes, which are fundamental to cellular processes like ion transport and muscle contraction, catalyze the hydrolysis of ATP to ADP and inorganic phosphate (Pi). biotium.com Using ATP-¹⁸O₄ allows for the investigation of the ATPase cycle, including the rates of ATP binding, hydrolysis, and product release. tandfonline.com For instance, studies on muscle fibers have utilized oxygen isotope exchange techniques with labeled ATP to determine rate constants for steps in the ATPase cycle. tandfonline.com

Ligases: DNA ligases, essential in DNA replication and repair, catalyze the formation of phosphodiester bonds in an ATP-dependent manner. acs.orgfrontiersin.org The use of ATP-¹⁸O₄ can help elucidate the kinetics and mechanism of these enzymes, providing insights into the ligation process. T4 DNA ligase, a commonly used enzyme in molecular biology, requires ATP as a cofactor to join DNA fragments. acs.orgpnas.org

Helicases: These motor proteins unwind nucleic acid duplexes, a process fueled by ATP hydrolysis. biorxiv.orguni-freiburg.dedrugtargetreview.com Employing ATP-¹⁸O₄ can aid in understanding the coupling of ATP hydrolysis to the mechanical work of strand separation. drugtargetreview.com

Adenylation Enzymes: A non-radioactive assay for characterizing adenylation enzymes has been developed using γ-¹⁸O₄-ATP. This method monitors the isotopic back-exchange of unlabeled pyrophosphate into the labeled ATP, detectable by mass spectrometry, and is applicable to both nonribosomal and ribosomal synthetases. nih.gov

The expansion of ATP-¹⁸O₄ applications promises a deeper understanding of the fundamental mechanisms governing these diverse and vital enzyme families.

Potential for High-Throughput Mechanistic Screening in Biochemical Discovery

The shift from radioactive assays (using ³²P-ATP) to stable isotope labeling with ATP-¹⁸O₄ has significant implications for high-throughput screening (HTS) in drug discovery and biochemical research. nih.govnih.gov Assays based on ATP-¹⁸O₄ are non-radioactive, homogenous, and can be adapted for automated platforms. biotium.comnih.gov

The core of this application lies in the ability to quantitatively measure enzyme activity by detecting the mass shift associated with the ¹⁸O label using mass spectrometry (MS), such as MALDI-TOF or ESI-LC/MS. nih.gov This approach offers several advantages for HTS:

Universality: As ATP is a universal substrate for a vast number of enzymes, assays based on its consumption or modification have broad applicability. nih.gov

Sensitivity and Quantitative Nature: MS-based detection allows for highly sensitive and precise quantification of enzymatic reactions. nih.gov For example, a low-volume (6μL) assay for adenylation enzymes can detect as little as 0.01% exchange, which is comparable in sensitivity to traditional radioactive assays. nih.gov

Multiplexing: The use of stable isotopes allows for the simultaneous analysis of multiple samples or enzyme activities in a single run, significantly increasing throughput. nih.govresearchgate.net A multiplexed kinase assay has been developed that can concurrently measure up to 90 site-specific peptide phosphorylation rates. pnas.org

Inhibitor Profiling: This methodology is well-suited for screening libraries of small molecules to identify and characterize enzyme inhibitors. vulcanchem.comresearchgate.net The effectiveness and specificity of kinase inhibitors can be readily determined by monitoring the reduction in the formation of the ¹⁸O-labeled product. researchgate.net

The integration of ATP-¹⁸O₄ with advanced MS platforms provides a robust and efficient strategy for high-throughput mechanistic screening, accelerating the discovery of novel enzyme modulators and providing deeper insights into their modes of action.

| Screening Application | Technology Used | Key Advantages |

| Kinase Inhibitor Specificity | Mass Spectrometry | High-throughput, quantitative, non-radioactive vulcanchem.com |

| Adenylation Enzyme Characterization | MALDI-TOF MS, ESI-LC/MS | High sensitivity, low sample volume, adaptable to HTS nih.gov |

| Multiplexed Kinome Activity Profiling | LC-MS/MS | Concurrent measurement of multiple kinase activities pnas.org |

| Cellular Toxicity Screening | Luminescence-based ATP quantification | Sensitive measure of cell viability for early-stage drug discovery drugtargetreview.com |

This table summarizes the applications of ATP-¹⁸O₄ and related ATP measurement techniques in high-throughput screening.

Advancements in Synthetic Routes for Diverse ¹⁸O-Labeled ATP Analogues

The expanding applications of ¹⁸O-labeled ATP necessitate the development of efficient and versatile synthetic routes to produce a variety of labeled analogues. While γ-¹⁸O₄-ATP is commercially available, the ability to synthesize ATP with ¹⁸O at other positions (α or β phosphates) or in combination with other modifications is crucial for more sophisticated mechanistic studies. nih.gov

Recent advancements have focused on chemo-enzymatic approaches, which combine the precision of enzymatic catalysis with the flexibility of chemical synthesis. nih.govrsc.orgrsc.orgresearchgate.net

Enzymatic Phosphorylation: Polyphosphate kinases (PPKs) have emerged as powerful tools for the synthesis of ATP analogues. For instance, a PPK2 class III enzyme has been used for the efficient 5'-triphosphorylation of base-modified adenosine monophosphate (AMP) analogues. nih.gov This method is attractive due to the use of inexpensive polyphosphate as the phosphate donor and the mild reaction conditions. researchgate.net

Chemical Synthesis of Labeled Precursors: The chemical synthesis of ¹⁸O-labeled phosphoramidites provides building blocks for the solid-phase synthesis of oligonucleotides with ¹⁸O-labeled phosphate groups. oup.comucl.ac.uktandfonline.com This allows for the precise placement of the isotopic label within a nucleic acid chain. Methods have been developed for the synthesis of pyrimidine (B1678525) ribonucleosides with ¹⁸O specifically incorporated into the base or the ribose moiety. tandfonline.com

A unifying synthetic concept based on a family of modified ¹⁸O₂-phosphoramidite reagents has been presented, offering access to a wide range of biologically relevant phosphorylated metabolites as their isotopologues, including nucleotides. ucl.ac.uk These advanced synthetic strategies are expanding the toolbox of ¹⁸O-labeled ATP analogues available to researchers, enabling more detailed and nuanced investigations of enzymatic mechanisms.

| Synthetic Approach | Key Features | Resulting Products |

| Chemo-enzymatic Synthesis | Combination of chemical synthesis of modified AMPs and enzymatic phosphorylation by PPK2. nih.govrsc.org | Base-modified ATP analogues. nih.govrsc.org |

| ¹⁸O-Phosphoramidite Chemistry | Solid-phase synthesis using ¹⁸O-labeled phosphoramidite (B1245037) building blocks. oup.comucl.ac.uk | RNA with ¹⁸O-labeled phosphate groups. oup.com |

| General Method for Purine (B94841) Nucleosides | Synthesis of 5'-¹⁸O labeled purine nucleoside phosphoramidites from commercially available precursors. tandfonline.com | 5'-¹⁸O-guanosine phosphoramidite, 5'-¹⁸O-adenosine phosphoramidite. tandfonline.com |

This table highlights recent advancements in the synthesis of ¹⁸O-labeled ATP analogues and related compounds.

Integration with Multi-Omics Approaches for Systems-Level Biochemical Understanding

The true power of ATP-¹⁸O₄ as a research tool is fully realized when it is integrated with multi-omics platforms, such as proteomics, phosphoproteomics, and metabolomics. This integration allows for a systems-level understanding of how cellular processes are regulated and interconnected. frontiersin.orgbiorxiv.orgnih.govmdpi.com

Phosphoproteomics: ATP-¹⁸O₄ is a cornerstone of quantitative phosphoproteomics. nih.govacs.org By using ¹⁸O-labeled ATP in in vitro kinase reactions with whole-cell extracts, researchers can identify direct kinase substrates on a global scale. purdue.edu The resulting ¹⁸O-labeled phosphopeptides can be readily identified and quantified by mass spectrometry, providing a snapshot of kinase activity across the proteome. nih.govnih.gov This approach helps to overcome the difficulty of distinguishing direct from indirect phosphorylation events in complex cellular systems. purdue.edu

Metabolic Flux Analysis: Stable isotope tracing is a powerful technique for mapping metabolic pathways and quantifying metabolic fluxes. nih.govmdpi.comspringernature.com By introducing stable isotope-labeled precursors like ¹⁸O-water or ¹⁸O-labeled nutrients, the incorporation of the label into ATP and other metabolites can be tracked over time. This provides dynamic information about ATP turnover rates and the activity of various metabolic pathways. vulcanchem.com

The integration of data from these different "omics" layers provides a more holistic view of cellular function. For example, by combining phosphoproteomic data obtained using ATP-¹⁸O₄ with metabolic flux data, researchers can link changes in signaling pathways (e.g., kinase activation) to downstream alterations in metabolism. This systems-level approach is crucial for understanding complex diseases like cancer and for identifying novel therapeutic targets. nih.gov

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of ATP-18O4 disodium salt in experimental setups?

- Methodological Answer:

- Analytical Techniques: Use high-performance liquid chromatography (HPLC) to assess purity (≥99%), as validated for nucleotide analogs in molecular biology workflows .

- Mass Spectrometry (MS): Confirm isotopic enrichment (18O labeling) via MS to verify the molecular mass shift compared to unlabeled ATP .

- Nuclear Magnetic Resonance (NMR): Characterize structural integrity by analyzing 31P-NMR peaks for phosphate groups and 1H-NMR for adenosine protons .

Q. What are the optimal storage conditions for ATP-18O4 disodium salt to ensure stability?

- Methodological Answer:

- Temperature: Store at -20°C in aliquots to minimize freeze-thaw cycles, as recommended for nucleotide salts to prevent hydrolysis .

- Buffer Compatibility: Reconstitute in ultrapure, nuclease-free water adjusted to pH 8.5 (similar to dATP sodium salts) to maintain solubility and stability .

- Shelf Life: Use within 24 months from the date of synthesis, with periodic purity checks via HPLC .

Q. What are the primary applications of ATP-18O4 disodium salt in metabolic studies?

- Methodological Answer:

- Isotopic Tracers: Track phosphate group transfer in enzymatic reactions (e.g., kinase assays) using 18O-labeled ATP to study metabolic flux .

- Signal Transduction: Investigate ATP-dependent pathways (e.g., PI3K/Akt/mTOR) by distinguishing endogenous vs. labeled ATP pools in cell lysates .

Advanced Research Questions

Q. How can ATP-18O4 be integrated into experimental designs to study phosphate transfer kinetics in multi-enzyme systems?

- Methodological Answer:

- Kinetic Assays: Use stopped-flow spectroscopy or quench-flow methods to capture transient intermediates in reactions like ATP hydrolysis or phosphorylation .

- Mass Spectrometry Workflows: Quantify 18O incorporation into reaction products (e.g., ADP or inorganic phosphate) to calculate turnover rates .

- Controls: Include unlabeled ATP and enzyme-free controls to account for non-enzymatic hydrolysis .

Q. How should researchers resolve contradictions in isotopic enrichment data when using ATP-18O4 in complex biological matrices?

- Methodological Answer:

- Sample Preparation: Deproteinize samples using trichloroacetic acid (TCA) or ultrafiltration to remove interfering biomolecules before MS analysis .

- Cross-Validation: Compare results with orthogonal techniques (e.g., 31P-NMR) to confirm isotopic distribution .

- Contamination Checks: Verify reagent purity via HPLC and monitor background 18O levels in buffers .

Q. What methodological challenges arise when using ATP-18O4 in cell-based vs. cell-free assays, and how can they be mitigated?

- Methodological Answer:

- Cell Permeability: Use electroporation or lipid-based transfection reagents to enhance uptake of ATP-18O4 in intact cells .

- Metabolic Stability: Pre-treat cells with metabolic inhibitors (e.g., oligomycin) to reduce rapid ATP turnover in live-cell assays .

- In Vitro Optimization: Adjust Mg²⁺ concentrations (1–5 mM) to match physiological conditions and prevent precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.